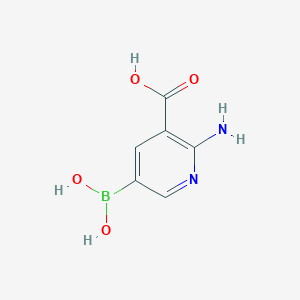
2-Amino-5-borononicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-borononicotinic acid is an organic compound characterized by the presence of both an amino group and a boronic acid group attached to a nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-borononicotinic acid typically involves the introduction of the boronic acid group onto a pre-formed nicotinic acid derivative. One common method is the palladium-catalyzed borylation of 2-amino-5-bromonicotinic acid using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-borononicotinic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Amino-5-borononicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential as an antitumor agent and in drug discovery.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-borononicotinic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino group can participate in hydrogen bonding and other interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromonicotinic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Amino-5-methylnicotinic acid: Contains a methyl group instead of a boronic acid group.
2-Amino-5-phosphonopentanoic acid: Contains a phosphonic acid group instead of a boronic acid group.
Uniqueness
2-Amino-5-borononicotinic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions and selective functionalization .
Properties
Molecular Formula |
C6H7BN2O4 |
|---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
2-amino-5-boronopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H2,8,9)(H,10,11) |
InChI Key |
OZWPTBFTDICAOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















